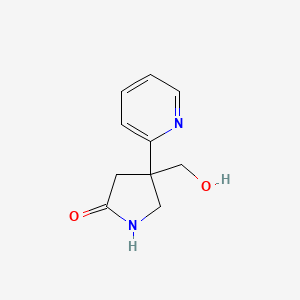

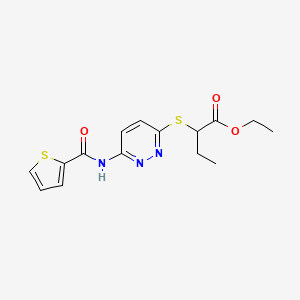

![molecular formula C24H24N4O2 B2682408 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide CAS No. 946322-93-6](/img/structure/B2682408.png)

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A high-pressure amination reaction is also involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Anticancer Research

Anticancer potential is a significant area of research for compounds within the imidazo[1,2-a]pyridine family. Novel selenylated imidazo[1,2-a]pyridines, for instance, have shown promising activity against breast cancer cells. These compounds have demonstrated high cytotoxicity towards MCF-7 cells, induced cell death by apoptosis, and caused DNA cleavage in cells, establishing them as potential anticancer agents (Almeida et al., 2018).

Neurological Disorder Treatment

The development of compounds targeting specific receptors in the brain is another area of interest. For example, selective dopamine D4 receptor ligands have been synthesized, showing potential in inducing penile erection, which could serve as a novel treatment pathway for erectile dysfunction. This research highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating neurological disorders and enhancing sexual health (Enguehard-Gueiffier et al., 2006).

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives have been synthesized and evaluated for their antitubercular activity. Several compounds within this class have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing their potential as novel antitubercular agents. This finding opens up new avenues for the treatment of tuberculosis, a global health challenge (Ramprasad et al., 2015).

Phosphodiesterase Inhibition

Research into pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors has led to the discovery of highly potent and selective compounds. These inhibitors have shown excellent pharmacokinetics and significant potential in treating neuropsychiatric disorders, such as schizophrenia. The development of these inhibitors underscores the therapeutic potential of pyridazinone derivatives in managing mental health conditions (Kunitomo et al., 2014).

Melatonin Receptor Ligands

The design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands represent another critical area of research. These compounds have been evaluated for their binding affinities to melatonin receptors, indicating their potential use in treating sleep disorders and other health issues related to melatonin receptor dysregulation (El Kazzouli et al., 2011).

properties

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-4-19(17-8-6-5-7-9-17)24(29)26-20-14-18(11-10-16(20)2)21-15-28-22(25-21)12-13-23(27-28)30-3/h5-15,19H,4H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWMAEGCGOINFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)

![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)